

Application Notes and Protocols for Topoisomerase II Assays Using Kinetoplast DNA (kDNA)

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Compound of Interest

Compound Name: *Type II topoisomerase inhibitor 1*

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Introduction

DNA topoisomerase II is a vital enzyme that modulates the topological state of DNA, playing a crucial role in processes such as DNA replication, transcription, and chromosome segregation. [1][2][3] This function makes it a significant target for therapeutic intervention, particularly in cancer chemotherapy. [3][4][5] Kinetoplast DNA (kDNA), the mitochondrial DNA found in trypanosomes like *Crithidia fasciculata*, serves as an exceptional substrate for in vitro topoisomerase II assays. [1][2][6] kDNA is a complex network of thousands of interlocked DNA minicircles, which are catenated. [7][8][9] Type II topoisomerases, but not type I, can resolve these networks by catalyzing the passage of a DNA duplex through a transient double-strand break in another, a process known as decatenation. [1][7][10] This specificity makes kDNA an ideal tool for studying topoisomerase II activity and for screening potential inhibitors. [4][7][11]

This document provides detailed application notes and protocols for performing topoisomerase II assays using kDNA, including methods for assessing both catalytic inhibition and the stabilization of cleavage complexes.

Principle of the Assay

The kDNA decatenation assay is based on the unique ability of topoisomerase II to resolve the complex network of interlocked minicircles of kDNA into individual, decatenated DNA circles.[8][10] Due to its large size, the catenated kDNA network is unable to migrate into an agarose gel during electrophoresis.[7][9] However, upon incubation with topoisomerase II, the released, decatenated minicircles (typically around 2.5 kb) can readily migrate into the gel.[4][7][8] The extent of decatenation, visualized by the intensity of the minicircle bands on the gel, is directly proportional to the enzyme's activity.[12]

This assay can be adapted to screen for two main classes of topoisomerase II inhibitors:

- **Catalytic Inhibitors:** These compounds interfere with the enzymatic activity of topoisomerase II, preventing the decatenation of kDNA. In the presence of a catalytic inhibitor, the kDNA will remain in the well of the agarose gel, and the intensity of the decatenated minicircle bands will be reduced.[13][14]
- **Topoisomerase II Poisons (or Interfacial Poisons):** These agents trap the enzyme in a "cleavage complex" on the DNA, where the DNA is cleaved but not religated.[13][14] This leads to the accumulation of linearized kDNA minicircles, which can be visualized as a distinct band on an agarose gel.[13]

Data Presentation

Quantitative data from kDNA-based topoisomerase II assays can be summarized to compare the effects of different compounds or experimental conditions.

Table 1: Inhibition of Topoisomerase II Decatenation Activity

Compound	Concentration (μM)	% Decatenation Inhibition	IC50 (μM)
Control (No Inhibitor)	0	0	-
Etoposide	10	45	46.3[8]
Etoposide	50	85	
Etoposide	100	98	
Test Compound X	10	20	
Test Compound X	50	60	TBD
Test Compound X	100	90	

TBD: To be determined

Table 2: Induction of Topoisomerase II-mediated kDNA Cleavage

Compound	Concentration (μM)	% Linear kDNA
Control (No Inhibitor)	0	<1
Etoposide (VP16)	50	25
Etoposide (VP16)	100	40
Test Compound Y	50	5
Test Compound Y	100	15

Experimental Protocols

Protocol 1: Topoisomerase II kDNA Decatenation Assay

This protocol is designed to measure the catalytic activity of topoisomerase II and to screen for catalytic inhibitors.

Materials:

- Human Topoisomerase II enzyme
- Kinetoplast DNA (kDNA) substrate (e.g., 100 ng/μL)[6]
- 10X Topoisomerase II Assay Buffer: 500 mM Tris-HCl (pH 7.5-8.0), 1.25 M NaCl or 1.2 M KCl, 100 mM MgCl₂, 50 mM DTT or 15 mM 2-mercaptoethanol, 1 mg/mL BSA[4][8]
- 10X ATP Solution (e.g., 10 mM or 30 mM)[8]
- Enzyme Dilution Buffer: 50 mM Tris.HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50 % (v/v) glycerol, and 50 μg/ml albumin[8]
- Stop Buffer/Loading Dye (5X or 6X): 5% Sarkosyl, 0.025-0.125% bromophenol blue, 25-50% glycerol[3][4]
- Nuclease-free water
- Agarose
- Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
- Ethidium bromide or other DNA stain
- Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

- Reaction Setup: On ice, prepare a reaction mixture for the desired number of assays. For a single 20-30 μL reaction, combine the following:
 - 3 μL of 10X Topoisomerase II Assay Buffer[8]
 - 1-3 μL of 10X ATP Solution[8]
 - 0.1-0.2 μg of kDNA (e.g., 1-2 μL)[4][10]
 - Nuclease-free water to a final volume of ~27 μL (adjust volume to account for enzyme and inhibitor addition)[8]

- Inhibitor Addition: Add the test compound or solvent control (e.g., 0.3-1 μL) to the reaction tubes. Mix gently.
- Enzyme Addition: Dilute the topoisomerase II enzyme in dilution buffer to the desired concentration. Add 1-4 units of the diluted enzyme to each reaction tube.[8] One unit is typically defined as the amount of enzyme required to fully decatenate a specific amount of kDNA (e.g., 0.1-0.2 μg) in a set time (e.g., 15-30 minutes) at 37°C.[4]
- Incubation: Incubate the reactions at 37°C for 15-30 minutes.[4][10][13]
- Reaction Termination: Stop the reaction by adding 1/5th to 1/10th volume of Stop Buffer/Loading Dye.[3][4]
- Agarose Gel Electrophoresis: Load the samples onto a 0.8-1% agarose gel in TAE or TBE buffer.[3][10] It can be advantageous to include ethidium bromide (0.5 $\mu\text{g}/\text{mL}$) in the gel and running buffer for better visualization.[13]
- Electrophoresis: Run the gel at a constant voltage (e.g., 85V or 5-10 V/cm) until the dye front has migrated an adequate distance.[8][10]
- Visualization and Analysis: If not already present in the gel, stain the gel with ethidium bromide (0.5 $\mu\text{g}/\text{mL}$) for 15-20 minutes, followed by a brief destaining in water.[4][8] Visualize the DNA bands using a UV transilluminator. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel. Quantify the band intensities using densitometry software to determine the percentage of decatenation and inhibition.[3]

Protocol 2: Topoisomerase II kDNA Cleavage Assay

This protocol is used to identify topoisomerase II poisons that stabilize the cleavage complex, resulting in linearized kDNA.

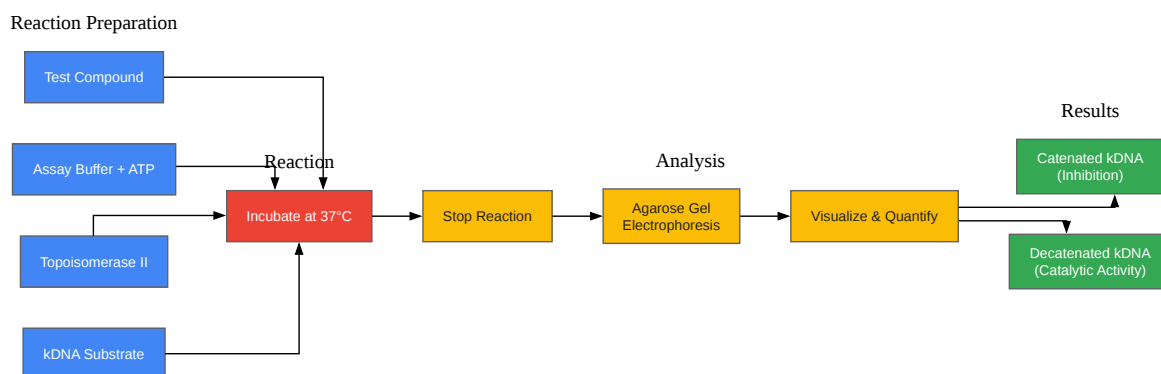
Materials:

- Same materials as in Protocol 1
- SDS (10% solution)
- Proteinase K (e.g., 20 mg/mL)

Procedure:

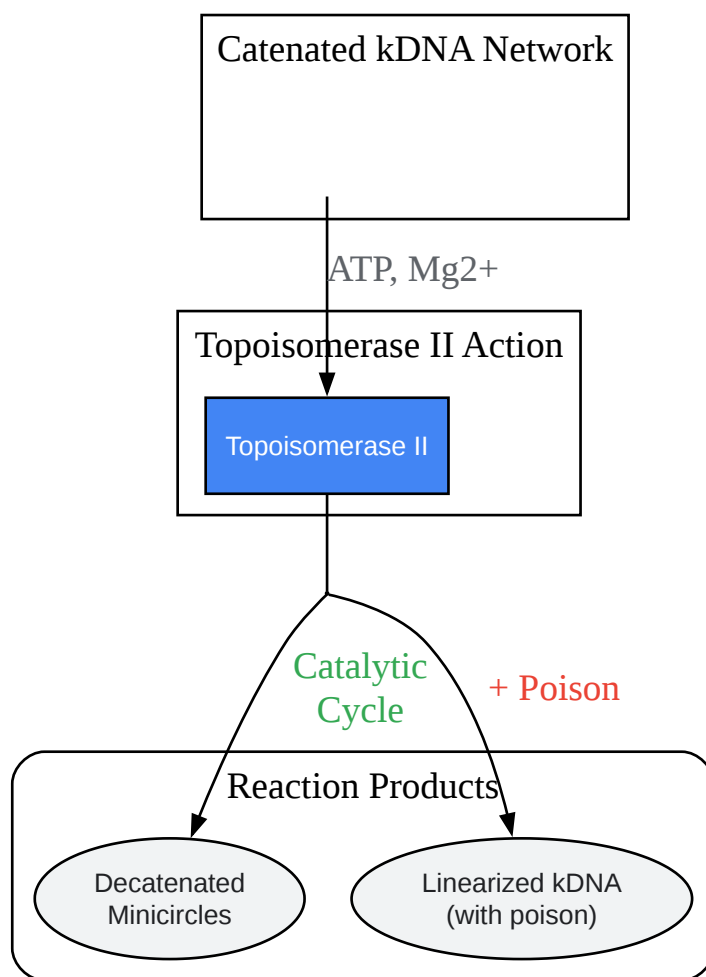
- **Reaction Setup:** Follow steps 1 and 2 from the kDNA Decatenation Assay protocol. A slightly different buffer might be used for cleavage assays: 30 mM Tris-HCl (pH 7.6), 3 mM ATP, 15 mM 2-mercaptoethanol, 8 mM MgCl₂, 60 mM NaCl.[4]
- **Enzyme Addition:** Add a sufficient amount of topoisomerase II (typically 2-6 units) to each reaction.[13]
- **Incubation:** Incubate the reactions at 37°C for 30 minutes.[4][13]
- **Reaction Termination and Protein Digestion:**
 - Stop the reaction by adding 2 µL of 10% SDS.[13]
 - Add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15-30 minutes to digest the topoisomerase II.[13]
- **Sample Preparation:** Add 1/10th volume of loading dye to each sample.[13]
- **Agarose Gel Electrophoresis:** Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide.[13]
- **Electrophoresis and Visualization:** Run the gel and visualize the DNA as described in Protocol 1. The appearance of a band corresponding to linear kDNA (approximately 2.5 kb) indicates the presence of a topoisomerase II poison.[13]

Visualizations



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Caption: Experimental workflow for the kDNA decatenation assay.



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Caption: Mechanism of Topoisomerase II on kDNA.

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